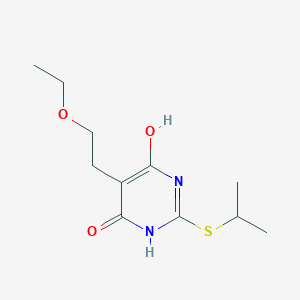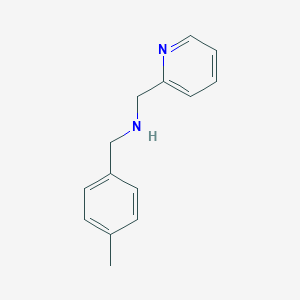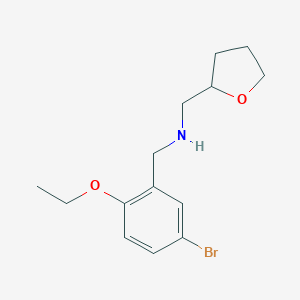
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Biochemical and physiological effects:
Studies have shown that 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one in lab experiments is its high solubility in water and organic solvents. This makes it easier to prepare solutions for in vitro studies. However, one of the limitations is its low stability in acidic conditions, which can affect the accuracy of the results.
Direcciones Futuras
There are several potential future directions for research on 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one. One of the areas of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to evaluate the safety and efficacy of this compound in vivo. Another potential area of research is its use as a tool for studying the NF-κB pathway and its role in the inflammatory response.
Conclusion:
In conclusion, 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichloro-5-(2-ethoxyethyl)pyrimidine with sodium thiomethoxide in the presence of propan-2-ol. This reaction yields the desired compound in good yields.
Aplicaciones Científicas De Investigación
5-(2-ethoxyethyl)-6-hydroxy-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. One of the main areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C11H18N2O3S |
|---|---|
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
5-(2-ethoxyethyl)-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2O3S/c1-4-16-6-5-8-9(14)12-11(13-10(8)15)17-7(2)3/h7H,4-6H2,1-3H3,(H2,12,13,14,15) |
Clave InChI |
WAEPVSVROUGLCZ-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
SMILES canónico |
CCOCCC1=C(N=C(NC1=O)SC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)



![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)